Lex-lactose
Description
Properties
CAS No. |
213250-53-4 |
|---|---|
Molecular Formula |
C32H55NO25 |
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2S,4R,6R)-2-[(4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)57-27-15(33-9(2)39)29(54-14(7-38)26(27)56-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10+,11?,12?,13?,14-,15?,16+,17-,18?,19?,20+,21?,22?,23-,24-,25?,26?,27-,28+,29+,30-,31+,32+/m1/s1 |
InChI Key |
WMYQZGAEYLPOSX-JOEMMLBASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C([C@H](O1)O[C@H]2C([C@H](O[C@H](C2NC(=O)C)O[C@@H]3[C@H]([C@@H](OC(C3O)CO)OC([C@@H]([C@H](C=O)O)O)C(CO)O)O)CO)O[C@H]4[C@@H](C(C(C(O4)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Structural Elucidation and Isomeric Considerations
Defining Glycosidic Linkages and Monosaccharide Composition
Lex-lactose, also known as Lacto-N-fucopentaose II, is a pentasaccharide, meaning it is composed of five monosaccharide units. ontosight.aiglyxera.com These units are specifically D-glucose (Glc), D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), and L-fucose (Fuc). ontosight.ainih.gov The precise arrangement and the linkages between these sugar units define the unique chemical identity of this compound.
The structure is built upon a lactose (B1674315) (Galβ1-4Glc) core at the reducing end. jst.go.jpnih.gov The monosaccharides are connected by specific glycosidic bonds, which are covalent bonds that join a carbohydrate molecule to another group. In the case of this compound, the linkages are as follows: β-D-Galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-β-D-N-acetylglucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose. ontosight.aiscbt.com
To break this down:
A galactose (Gal) unit is linked to a glucose (Glc) unit via a β-1,4 glycosidic bond. nih.govshaalaa.comdoubtnut.comcheesescience.orgaklectures.comwikipedia.orggeeksforgeeks.org
An N-acetylglucosamine (GlcNAc) unit is attached to this galactose unit through a β-1,3 glycosidic bond.
Another galactose unit is linked to the N-acetylglucosamine at the 3-position with a β-1,3 linkage.
Finally, a fucose (Fuc) unit is attached to the 4-position of the N-acetylglucosamine via an α-1,4 glycosidic bond.
This specific arrangement of monosaccharides and their linkages is crucial for the molecule's three-dimensional structure and its interactions with other molecules.
Monosaccharide Composition of this compound
| Monosaccharide Unit | Abbreviation |
|---|---|
| D-Glucose | Glc |
| D-Galactose | Gal |
| N-acetyl-D-glucosamine | GlcNAc |
Glycosidic Linkages in this compound
| Linkage | Between Monosaccharides |
|---|---|
| β-1,4 | Galactose and Glucose |
| β-1,3 | N-acetylglucosamine and Galactose |
| β-1,3 | Galactose and N-acetylglucosamine |
Distinction from Structural Isomers (e.g., Lewis A Antigen, Lacto-N-fucopentaose I)
This compound shares its molecular formula with other oligosaccharides, making them structural isomers. It is critical to distinguish this compound from these related compounds, such as the Lewis A antigen and Lacto-N-fucopentaose I.
The Lewis A (Lea) antigen is a trisaccharide that forms the core of this compound. nih.gov Its structure is defined as Galβ1-3(Fucα1-4)GlcNAc. nih.gov Therefore, this compound can be considered a derivative of the Lewis A antigen, where the Lewis A trisaccharide is further attached to a lactose unit. The key distinction is the presence of the terminal lactose unit in this compound.
Lacto-N-fucopentaose I (LNFP I) is another structural isomer of this compound. The difference lies in the linkage of the fucose and galactose units to the N-acetylglucosamine. In LNFP I, the core structure is a type 1 chain (Galβ1-3GlcNAc), and a fucose residue is attached to the galactose via an α1-2 linkage. This results in the structure: Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc. In contrast, this compound (Lacto-N-fucopentaose II) has a fucose attached to the N-acetylglucosamine at the 4-position. glyxera.com
Comparison of this compound and its Isomers
| Compound | Core Structure | Fucose Linkage | Full Structure |
|---|---|---|---|
| This compound (Lacto-N-fucopentaose II) | Galβ1-3GlcNAc (Type 1) | α1-4 to GlcNAc | β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc scbt.comuni.lu |
| Lewis A Antigen | Galβ1-3GlcNAc (Type 1) | α1-4 to GlcNAc | Galβ1-3(Fucα1-4)GlcNAc |
| Lacto-N-fucopentaose I | Galβ1-3GlcNAc (Type 1) | α1-2 to Gal | Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc |
This detailed structural analysis highlights the subtle yet critical differences that define the unique identity and likely the distinct biological functions of this compound when compared to its structural isomers.
Biosynthesis and Enzymatic Pathways
Fucosyltransferase-Mediated Fucosylation in Glycoconjugate Synthesis
Fucosylation, the attachment of a fucose sugar to an acceptor molecule like lactose (B1674315), is the key step in forming Lex-lactose. This reaction is catalyzed by a class of enzymes known as fucosyltransferases (FucTs).
The synthesis of this compound, which is structurally analogous to the Lewis X (Lex) antigen, involves the creation of an α1,3-glycosidic linkage between fucose and the glucose unit of lactose. While many fucosyltransferases are highly specific, some exhibit promiscuous activity that can be harnessed for this purpose. For instance, the α-1,2-fucosyltransferase (FucT2) from Helicobacter pylori is known to possess a secondary, or promiscuous, α-1,3-fucosyltransferase activity. This allows it to catalyze the formation of 3-Fucosyllactose (B594375) (structurally equivalent to this compound) from a lactose acceptor. oup.com Similarly, other fucosyltransferases, like the α1-3/4fucosyltransferase (3/4FT) from H. pylori, can utilize non-fucosylated galactose-containing oligosaccharides as substrates for fucosylation. rsc.org The enzymatic synthesis of various hybrid Lewis antigens built on a lactose core, including structures containing the Lex motif, has been successfully demonstrated. rsc.org
| Enzyme | Source Organism | Linkage Formed |
| α-1,2-Fucosyltransferase (FucT2) | Helicobacter pylori | α1,3 (promiscuous activity) |
| α1,3/4-Fucosyltransferase (3/4FT) | Helicobacter pylori | α1,3 or α1,4 |
| α1,3-Fucosyltransferase | Various | α1,3 |
This table summarizes specific fucosyltransferases involved in the synthesis of Lex-type structures on lactose.
For fucosyltransferases to catalyze the addition of fucose, they require an activated form of the fucose sugar. The universal donor substrate for these enzymes is Guanosine (B1672433) 5'-diphosphate-L-fucose (GDP-L-fucose). oup.comrsc.orgsigmaaldrich.com This high-energy molecule provides the necessary fucosyl moiety and the thermodynamic driving force for the transfer reaction. In whole-cell biosynthesis systems using engineered Escherichia coli, the native pathways for producing GDP-L-fucose are often enhanced to ensure a sufficient supply for the fucosyltransferase. sigmaaldrich.com
| Nucleotide Sugar | Monosaccharide | Enzyme Class |
| GDP-L-fucose | L-Fucose | Fucosyltransferase (FucT) |
This table details the essential nucleotide sugar donor required for fucosylation reactions.
Role of Specific Fucosyltransferases
Glycosyltransferase-Catalyzed Oligosaccharide Assembly
The assembly of oligosaccharides by glycosyltransferases is a cornerstone of glycobiology, prized for its precision. These enzymes, often referred to as Leloir glycosyltransferases, transfer sugars from nucleotide donors to specific acceptor molecules.
A defining feature of glycosyltransferases is their exceptional regio- and stereospecificity. rsc.org Unlike chemical synthesis methods that often require complex protection and deprotection steps to achieve the correct orientation, these enzymes catalyze the formation of specific glycosidic bonds at a single position and with a defined stereochemistry (α or β). sigmaaldrich.com This precision is fundamental to creating biologically active molecules. rsc.org In the enzymatic synthesis of complex structures like hybrid Lewis antigens on a lactose foundation, the regioselectivity can sometimes be controlled by adjusting the reaction conditions, such as the ratio of the donor to the acceptor substrate. rsc.org
A significant challenge in using glycosyltransferases for synthesis is product inhibition. The nucleotide diphosphate (B83284) (e.g., GDP) released after the sugar transfer can bind to the enzyme's active site and inhibit its activity, slowing or stopping the reaction. sigmaaldrich.com Several strategies have been developed to overcome this limitation. One common approach is to add a phosphatase enzyme, such as alkaline phosphatase, to the reaction mixture. The phosphatase degrades the inhibitory nucleotide diphosphate, removing it from the system and allowing the glycosyltransferase to continue functioning. oup.comsigmaaldrich.com Another, more complex strategy involves creating a regeneration cycle where the nucleotide diphosphate is recycled back into the activated nucleotide triphosphate donor, which avoids the accumulation of the inhibitor and reduces the cost associated with using stoichiometric amounts of the sugar nucleotide. oup.comsigmaaldrich.com For competitive inhibitors that structurally resemble the substrate, their effect can often be mitigated by increasing the concentration of the natural substrate. chemguide.co.uksigmaaldrich.compathwayz.org
Regioselectivity and Stereospecificity of Leloir Glycosyltransferases
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the specificity of enzymatic reactions. This hybrid approach allows for the efficient production of complex carbohydrates like this compound, often starting from readily available materials such as lactose.
These strategies frequently involve the chemical synthesis of a modified substrate, which is then used in enzymatic reactions. For example, a lactose derivative can be chemically synthesized with protecting groups at specific positions, leaving a single hydroxyl group available for an enzymatic glycosylation step. acs.org This allows for precise control over the final structure. One-pot multi-enzyme (OPME) systems are a powerful chemo-enzymatic method where multiple enzymatic reactions, including the synthesis of the required sugar nucleotide donor, occur in a single reaction vessel. nist.govmdpi.com
Another advanced chemo-enzymatic strategy involves attaching a chemical tag to the initial lactose acceptor. This tag, such as a carboxybenzyl (Cbz) group, simplifies the purification of the desired oligosaccharide product after each enzymatic step, as it allows the product to be easily separated from the reaction mixture. mdpi.comwikipedia.org By combining chemical modifications with the high specificity of glycosyltransferases, researchers can efficiently synthesize complex and biologically important molecules like this compound and its derivatives. chemguide.co.ukresearchgate.net
Biological Functions and Mechanisms of Action
Glycan-Mediated Sperm-Zona Pellucida Interactions
The process of fertilization in mammals is a complex sequence of molecular events, one of which is the species-specific binding of sperm to the oocyte's extracellular coat, the zona pellucida (ZP). mdpi.com This interaction is primarily mediated by the recognition of specific carbohydrate structures on the ZP glycoproteins by proteins on the sperm surface. The Lewis X (LeX) motif, particularly when presented as Lex-lactose, has been identified as a key player in this recognition process.
The mammalian zona pellucida is composed of several glycoproteins, with ZP3 being a primary receptor for sperm binding. wikipedia.org In humans, the carbohydrate surface of ZP proteins is densely covered with sialyl-Lewis X (sLeX), a tetrasaccharide that plays a crucial role in sperm-egg recognition. acs.org Research in mice has further elucidated the role of the LeX structure. Studies have shown that LeX-containing oligosaccharides, including this compound, are potent and specific competitive inhibitors of the binding of ZP3 to capacitated, acrosome-intact mouse sperm. oup.com These findings indicate that this compound binds to the same sites on the sperm surface as the native ZP3 glycoprotein (B1211001). oup.com
Dose-response analyses have demonstrated that these LeX-containing glycans can reduce the binding of labeled ZP3 by approximately 70% at saturation, highlighting their significant affinity for the ZP3 binding sites on sperm. oup.com The structure of this compound consists of the LeX trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) linked to a lactose (B1674315) molecule. This structure is specifically recognized by a major class of ZP3 binding sites on the sperm. oup.comoup.com Interestingly, a structural isomer of LeX, Lewis A (LeA), is recognized by a different, smaller class of ZP3 binding sites, accounting for most of the remaining binding capacity. oup.com
The binding of ZP3 to sperm is a specific, high-affinity interaction that requires sperm capacitation and the presence of extracellular calcium, prerequisites for successful fertilization. oup.com The fact that this compound effectively competes with this binding underscores its importance as a recognition motif in the initial stages of fertilization.
Following the initial binding to ZP3, sperm must undergo the acrosome reaction, an essential exocytotic event where the contents of the acrosomal vesicle are released, enabling the sperm to penetrate the ZP. ZP3 is known to induce this reaction. wikipedia.org To investigate whether the LeX motif itself is sufficient to trigger this cascade, researchers have used neoglycoproteins—proteins chemically linked to multiple copies of a specific carbohydrate.
Studies have shown that a neoglycoprotein containing multiple copies of this compound (Lex-Lac-BSA) can induce the acrosome reaction in capacitated mouse sperm in a dose-dependent and glycan structure-specific manner. oup.com This effect is not observed with neoglycoproteins carrying other non-fucosylated glycans, demonstrating the specificity of the LeX structure in initiating the reaction. oup.com For instance, a neoglycoprotein with a nonfucosylated β-Gal-terminated glycan was found to be completely inactive. oup.com
The signaling pathways triggered by Lex-containing neoglycoproteins appear to converge with those initiated by the native ZP. acs.org Pharmacological inhibitors suggest that the acrosome reaction induced by both solubilized ZP and Lex-neoglycoproteins requires a calcium-dependent pathway. oup.comacs.org However, a key difference is that the ZP-induced reaction also requires a functional Gi protein, a component not necessary for the reaction induced by the Lex-neoglycoprotein alone. oup.comacs.org This suggests that while LeX is a critical component for binding and inducing the acrosome reaction, the complete native ZP3 glycoprotein may engage additional signaling pathways.
Table 1: Induction of Acrosome Reaction by Different Neoglycoproteins
| Neoglycoprotein | Structure | Acrosome Reaction Induction |
| Lex-Lac-BSA | Contains Galβ4[Fucα3]GlcNAcβ3Galβ4Glc | Potent inducer |
| Lea-Lac-BSA | Contains Galβ3[Fucα4]GlcNAcβ3Galβ4Glc | Less-potent inducer |
| αGal-Lac-BSA | Contains Galα3Galβ4GlcNAcβ3Galβ4Glc | Inactive |
| Glc4-BSA | Contains a tetrasaccharide of glucose | Inactive |
| Sialyl-Lex-BSA | Contains an α3-sialyl residue on LeX | Inactive |
Source: Data compiled from findings on neoglycoprotein-induced acrosome reactions. oup.com
The ability of free this compound and its analogs to inhibit sperm-ZP binding and the subsequent acrosome reaction provides strong evidence for their role as recognition determinants. Unconjugated this compound and its isomer, Lea-lactose, act as dose-dependent competitive inhibitors of the ZP-induced acrosome reaction. oup.com At saturating concentrations, Lex-capped glycans can reduce the ZP-induced acrosome reaction by about 60%, while Lea-capped glycans cause a reduction of about 30%. oup.comoup.com This directly supports the model where these glycans compete with the native ZP for binding to sperm surface receptors.
Similarly, in sperm-ZP binding assays, LeX-containing glycans are potent competitive inhibitors. oup.com The concentration required for 50% inhibition (IC50) of ZP3 binding is approximately 180 nM for these glycans, indicating a high-affinity interaction. oup.com The addition of a lactose moiety to the LeX trisaccharide does not negatively affect this affinity, confirming that this compound is an effective mimic of the ZP3 carbohydrate ligand. oup.com
It is noteworthy that modifications to the LeX structure can abolish its activity. For example, the addition of a sialic acid residue to form sialyl-Lewis X (sLeX) renders the resulting neoglycoprotein unable to induce the acrosome reaction in the mouse model, even though sLeX is prominent on the human ZP. acs.orgoup.com This highlights the precise structural requirements for receptor activation and potential species-specific differences in glycan recognition.
Table 2: Competitive Inhibition of ZP3 Functions by this compound and Analogs
| Inhibitor | Target Process | Observed Effect |
| Lex-containing oligosaccharides | ZP3 binding to sperm | Competitive inhibition (~70% reduction) |
| This compound (unconjugated) | ZP-induced acrosome reaction | Dose-dependent inhibition (~60% reduction) |
| Lea-Lactose (unconjugated) | ZP-induced acrosome reaction | Dose-dependent inhibition (~30% reduction) |
Source: Data compiled from studies on competitive inhibition in mouse models. oup.comoup.com
Induction of Acrosome Reaction and Signaling Pathways
Host-Microbiome Interactions in the Gastrointestinal Tract
Beyond its role in fertilization, the Lewis X antigen, often as part of larger oligosaccharides, is a significant component of human milk. Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that are the third most abundant solid component of human milk, after lactose and lipids. mdpi.com These oligosaccharides are not digested by the infant but serve as crucial prebiotics, shaping the establishment of the infant's gut microbiota. mdpi.com
HMOs, including those with fucosylated structures like Lewis antigens, play a pivotal role in promoting the growth of beneficial bacteria, particularly Bifidobacterium species, in the infant gut. asm.orgbohrium.com The composition of HMOs in a mother's milk varies depending on her genetic status, such as her Secretor and Lewis blood group status, which determines the expression of specific fucosyltransferases. bohrium.comjst.go.jp
Fucosylated HMOs are critical for shaping the microbiota. asm.org The presence of oligosaccharides containing LeX (lacto-N-fucopentaose III) and its isomer LeA (lacto-N-fucopentaose II) in human milk provides a selective advantage to bacteria that possess the specific enzymes (α-L-fucosidases) required to break them down. asm.org This selective pressure is a key mechanism by which breast milk establishes a healthy microbiome, rich in bifidobacteria, which is associated with positive health outcomes for the infant. asm.org The ability of gut microbes to utilize these complex glycans is a result of a co-evolutionary relationship between the host and its microbial symbionts. bohrium.com
Saccharolytic bacteria are microorganisms that can break down complex carbohydrates for energy. vetbact.org In the infant gut, specific bacteria have evolved the enzymatic machinery to utilize HMOs. Several species, including Bacteroides thetaiotaomicron, Bacteroides caccae, and various Bifidobacterium species, are known to contain α-L-fucosidases, the enzymes that cleave fucose from HMOs. asm.org
Metagenomic studies of infant fecal microbiomes have identified a remarkable diversity of these enzymes, highlighting their importance in the gut ecosystem. asm.org Specific α-L-fucosidases show activity against α1,3/4-linked fucose, which is characteristic of the LeX and LeA antigens. asm.org For example, research has identified enzymes from the infant gut microbiota that can release L-fucose from glycoconjugates carrying lacto-N-fucopentaose III (LeX). asm.org
Interactions with Bacterial Pathogens (e.g., Campylobacter jejuni)
The interaction between the chemical compound this compound and the bacterial pathogen Campylobacter jejuni is a significant area of study in understanding the mechanisms of bacterial adhesion and colonization. Research has demonstrated that certain strains of C. jejuni can bind to fucosylated structures, including Lex (Lewis x) antigens. griffith.edu.au
Studies utilizing glycan arrays have shown that the binding affinity of C. jejuni to various glycans, including Lex, can be influenced by environmental conditions such as temperature. For instance, the binding of C. jejuni strain 11168 to fucosylated glycans, including Lex, was found to be significantly higher when the bacteria were grown at temperatures of 37°C and 42°C compared to 25°C. griffith.edu.au This suggests that the expression or accessibility of bacterial adhesins responsible for recognizing this compound may be regulated by temperature, which has implications for the pathogen's behavior in a host environment versus the external environment.
Furthermore, the interaction is not uniform across all C. jejuni isolates. Differences in binding to Lex and other fucosylated structures have been observed between different isolates of the same strain, such as 11168-GS and 11168-O. griffith.edu.au This highlights the heterogeneity within bacterial populations and their varied capacities for host-pathogen interactions. The ability of C. jejuni to bind to Lex structures, which are present on the surface of host intestinal cells, is a critical step in the colonization process. griffith.edu.audiva-portal.org The major outer membrane protein (MOMP) of C. jejuni has been identified as an adhesin that can bind to several fucose-containing blood group antigens, including Lex. diva-portal.org
Interestingly, the removal of terminal sialic acid residues from host cell surface glycans can unmask underlying structures like Lex, lactose, and neo-lactose, thereby increasing the adherence of certain C. jejuni strains. griffith.edu.au This indicates a dynamic interplay between the host's glycan landscape and the pathogen's ability to establish an infection.
Table 1: Interaction of Campylobacter jejuni with Fucosylated Glycans
| C. jejuni Strain/Isolate | Growth Condition | Binding to Lex | Significance |
|---|---|---|---|
| 11168-GS | 37°C and 42°C | Significantly greater than at 25°C | Temperature-dependent regulation of binding. griffith.edu.au |
| 11168-O | 37°C and 42°C | Significantly higher than at 25°C | Temperature-dependent regulation of binding. griffith.edu.au |
| 11168-GS 25°C | 25°C | Unable to recognize | Isolate and temperature-specific binding. griffith.edu.au |
| 11168-O 25°C | 25°C | Unable to recognize | Isolate and temperature-specific binding. griffith.edu.au |
Broader Roles in Cellular Processes of Fucosylated Glycans
Fucosylated glycans, a class of carbohydrates to which this compound belongs, are integral to a wide array of fundamental biological processes. Their involvement extends from mediating interactions between cells to modulating the host's immune response. researchgate.netbiorxiv.orgnih.gov
Involvement in Cell-Cell Recognition and Adhesion
Fucosylated glycans are prominently displayed on cell surfaces and are crucial players in cell-cell recognition and adhesion. researchgate.netresearchgate.net These processes are fundamental for the development and maintenance of multicellular organisms. The fucose moiety, due to its unique structural properties, often serves as a terminal recognition site on glycan chains. researchgate.net
A well-studied example of the role of fucosylated glycans in cell adhesion is their interaction with selectins, a family of cell adhesion molecules. nih.govoup.com Selectins on endothelial cells recognize and bind to sialylated and fucosylated ligands, such as sialyl-Lewis X, on leukocytes, a critical step in the process of leukocyte rolling and extravasation during an inflammatory response. oup.comfrontiersin.org This interaction facilitates the movement of immune cells from the bloodstream to sites of inflammation.
Fucosylated glycoproteins are frequently found on cell surfaces or secreted into biological fluids, where they participate in a variety of cell-to-cell adhesion and recognition events. researchgate.net The specific structure of the fucosylated glycan can determine the specificity of these interactions, contributing to the organization of tissues and the trafficking of cells.
Contributions to Immunomodulation
Fucosylated glycans play a significant and multifaceted role in modulating the immune system. researchgate.netontosight.ainih.gov They are involved in both the innate and adaptive immune responses and can influence the activity of various immune cells.
One of the most significant roles of fucosylation in immunomodulation is its effect on the function of immunoglobulin G (IgG) antibodies. The presence or absence of a core fucose on the N-glycan of the IgG Fc region dramatically impacts its affinity for Fcγ receptors (FcγR) on immune effector cells. biorxiv.orgfrontiersin.org Specifically, the absence of core fucose (afucosylation) on IgG1 antibodies leads to a significant enhancement of their binding to FcγRIIIA on natural killer (NK) cells. frontiersin.org This enhanced binding results in more potent antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for eliminating target cells such as cancer cells or virus-infected cells. biorxiv.orgfrontiersin.org
Fucosylated glycans are also recognized by various glycan-binding proteins (lectins) on immune cells, which can trigger or modulate immune responses. biorxiv.orgnih.gov For instance, certain fucosylated patterns can be recognized by dendritic cells (DCs), which are key antigen-presenting cells that initiate adaptive immunity. nih.gov The interaction with fucosylated glycans can influence DC maturation and the subsequent polarization of T helper (Th) cell responses, steering the immune system towards a pro-inflammatory or anti-inflammatory state. nih.govplos.org
Furthermore, fucosylated glycans on the surface of host cells can be recognized by pathogens, but they also play a role in the host's defense and in maintaining immune homeostasis with commensal microbiota. nih.gov The synthesis of fucosylated glycans similar to those of the host by some symbiotic bacteria is a form of molecular mimicry that can help in their acceptance by the host immune system. nih.gov
Enzymatic Degradation and Metabolic Fate
Alpha-L-Fucosidase Activity on Fucosylated Glycans
α-L-fucosidases (EC 3.2.1.51) are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a wide array of glycoconjugates, including glycoproteins and oligosaccharides like Lex-lactose. nih.govnih.gov This enzymatic action is a crucial first step in the catabolism of fucosylated human milk oligosaccharides (HMOs) and other dietary glycans, making the fucose and the underlying glycan structure accessible for further microbial metabolism. nih.govasm.org The enzymes responsible for this activity are found across several glycoside hydrolase (GH) families, primarily GH29 and GH95, with the majority being of microbial origin. nih.govportlandpress.com The presence and activity of these enzymes in the gut microbiota confer a competitive advantage to certain microbes in foraging for nutrients from complex carbohydrates like mucin glycans. portlandpress.com
The breakdown of this compound, which contains the Lewis x (Lex) antigen structure, is dependent on the action of α-L-fucosidases capable of cleaving the specific fucosyl linkage present in this molecule. oup.com Studies on various microbial fucosidases have demonstrated their ability to release L-fucose from Lex structures, thereby initiating the degradation cascade. asm.orgnih.gov For instance, an α-L-fucosidase from Ruminococcus gnavus can hydrolyze both α-1,3 (Lewis X) and α-1,4 (Lewis A) fucosyl linkages. rndsystems.com
The specificity of α-L-fucosidases is highly dependent on their source and their classification within glycoside hydrolase families. portlandpress.com Enzymes belonging to the GH29 family are particularly relevant for the degradation of this compound. The GH29 family is subdivided into subfamilies A and B, which exhibit different linkage specificities. researchgate.netnih.gov
GH29 Subfamily B: Enzymes in this subfamily are generally specific for α-1,3 and α-1,4 fucosyl linkages and show little to no activity on α-1,2 or α-1,6 linkages, or on the synthetic substrate p-nitrophenyl-α-L-fucoside (pNP-Fuc). oup.comnih.gov A prime example is the AfcB enzyme from Bifidobacterium bifidum JCM1254, which specifically releases α-1,3- and α-1,4-linked fucose residues from substrates including 3-fucosyllactose (B594375) and various Lewis blood group antigens (a, b, x, and y). oup.comnih.gov This enzyme rapidly hydrolyzes lacto-N-fucopentaose III (which contains the Lex structure). oup.com
GH29 Subfamily A: In contrast, members of the GH29A subfamily often display broader substrate specificity, with the ability to hydrolyze α-1,2, α-1,3, α-1,4, and α-1,6 fucosyl linkages. researchgate.net
This high degree of specificity ensures that particular bacterial species can target distinct fucosylated structures present in their environment, such as the gut. researchgate.net The enzyme from Bifidobacterium bifidum, for example, is a broad-specificity exoglycosidase that catalyzes the hydrolysis of terminal, non-reducing α-1,3 and α-1,4 linked fucose residues from oligosaccharides. medchemexpress.com
| Enzyme (Source) | GH Family | Subfamily | Linkage Specificity | Activity on Lex Structure | Reference |
|---|---|---|---|---|---|
| AfcB (Bifidobacterium bifidum) | GH29 | B | α-1,3, α-1,4 | High | oup.comnih.gov |
| Fuc2358 (Infant Gut Metagenome) | GH29 | Not specified | Broad (α-1,2/3/4/6) | Yes | asm.org |
| α-L-Fucosidase (Ruminococcus gnavus) | GH29 | Not specified | α-1,3, α-1,4 | Yes | rndsystems.com |
| AfcA (Bifidobacterium bifidum) | GH95 | N/A | α-1,2 | No | nih.govresearchgate.net |
| Blon_2336 (Bifidobacterium longum subsp. infantis) | GH29 | B | α-1,3, α-1,4 | Yes | nih.gov |
The infant gut microbiota is a rich and diverse source of α-L-fucosidases, which reflects the high concentration of fucosylated glycans in human milk. asm.orgresearchgate.net Metagenomic analysis of fecal samples from breastfed infants has revealed a remarkable number and variety of genes encoding GH29 α-L-fucosidases. asm.orgportlandpress.com These enzymes show high sequence identity to fucosidases from prominent gut colonizers such as Bacteroides thetaiotaomicron, Phocaeicola vulgatus, and Ruminococcus gnavus. asm.orgportlandpress.com
This enzymatic diversity allows the infant gut microbiome to efficiently harvest fucose from a wide range of HMOs and host-derived glycans. nih.govresearchgate.net For example, a study characterizing enzymes from an infant gut metagenome found fucosidases with varied specificities: some were highly specific for α-1,3/4 linkages found in Lewis antigens, while others exhibited broad specificity, hydrolyzing all tested fucosyl linkages. asm.org One enzyme, Fuc2358, was shown to be active on glycoconjugates carrying lacto-N-fucopentaose III (Lex). asm.org
Bifidobacteria, which are predominant in the intestines of breast-fed infants, are particularly well-adapted to utilize HMOs. oup.commdpi.com Bifidobacterium bifidum, for instance, possesses a set of distinct α-L-fucosidases: AfcA (a GH95 enzyme) targets α-1,2 linkages, while AfcB (a GH29 enzyme) degrades α-1,3 and α-1,4 linkages. oup.comnih.gov This enzymatic toolkit enables the bacterium to degrade a wide spectrum of fucosylated oligosaccharides, playing an essential role in the assimilation of these key nutrients in the gastrointestinal tract. nih.gov
Specificity of Alpha-L-Fucosidases for Alpha-1,3 and Alpha-1,4 Fucosyl Linkages
Glycosidase-Mediated Hydrolysis in Biological Systems
The degradation of this compound is a sequential process mediated by several glycosidases. The initial and rate-limiting step is the removal of the terminal α-L-fucose residue by an α-L-fucosidase. Once the fucose has been cleaved, the remaining core structure, an N-acetyllactosamine moiety linked to lactose (B1674315), becomes accessible to other glycosidases.
The subsequent hydrolysis steps are catalyzed by:
β-Galactosidase (Lactase): This enzyme (EC 3.2.1.23) cleaves the β-1,4 glycosidic bond of the lactose unit, releasing galactose and glucose. researchgate.netnih.gov
β-Hexosaminidase: This enzyme hydrolyzes the β-1,3 linkage between galactose and N-acetylglucosamine in the remaining structure.
This step-wise degradation, often carried out by a consortium of different bacterial species in the gut, is a classic example of microbial cooperation and cross-feeding. nih.gov One species may perform the initial defucosylation, releasing fucose and a partially degraded oligosaccharide that other bacteria can then metabolize. portlandpress.com This process is fundamental to the utilization of complex carbohydrates by the gut microbiota and the subsequent production of metabolites like short-chain fatty acids (SCFAs), which are beneficial to the host. nih.gov The entire pathway illustrates how gut microbes have evolved specialized enzymatic machinery to deconstruct complex host- and diet-derived glycans. illinois.edu
Advanced Methodologies for Analysis and Characterization
Mass Spectrometry-Based Glycan Analysis (e.g., LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the detailed structural analysis of glycans, including complex structures like Lex-lactose. nih.govmdpi.com The combination of liquid chromatography for separation and mass spectrometry for mass determination and fragmentation analysis allows for the unambiguous identification and characterization of oligosaccharides. nih.govnih.gov
In the analysis of fucosylated oligosaccharides such as those with a Lex epitope on a lactose-containing core, electrospray ionization mass spectrometry (ES-MS) is frequently employed. nih.gov This soft ionization technique allows for the analysis of intact molecular ions with minimal fragmentation, providing accurate molecular weight information. For instance, ES-MS has been successfully used to characterize variously fucosylated neutral oligosaccharides based on an iso-lacto-N-octaose core, which can include the Lex determinant. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for sequencing the glycan and determining branching patterns and the location of fucosylation. nih.gov Through collision-induced dissociation (CID), the glycosidic bonds are cleaved, generating a series of fragment ions that reveal the monosaccharide sequence. For example, the MS/MS spectrum of a precursor ion can reveal the presence of an internal Lex epitope. nih.gov The fragmentation pattern can distinguish between different isomers, which is critical for the correct structural assignment. oup.com
However, the analysis of native glycans by LC-MS can be challenging due to their poor ionization efficiency. nih.gov To overcome this, derivatization with a fluorescent label is often performed, which not only enhances detection by fluorescence but also improves ionization efficiency in mass spectrometry. nih.gov
Table 1: Representative Mass Spectrometry Data for Fucosylated Lactose-Containing Structures
| Feature | Description | Reference |
| Ionization Technique | Electrospray Ionization (ESI) | nih.govnih.gov |
| Mass Analyzer | Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF) | researchgate.netmdpi.com |
| Parent Ion (Example) | [M+Na]+, [M-H]- | oup.com |
| Key Fragment Ions | Diagnostic ions for the Lex epitope, cross-ring cleavages | nih.govoup.com |
| LC Separation Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | mac-mod.comthermofisher.com |
Glycan Array Technology for Carbohydrate-Binding Specificity
Glycan array technology is a high-throughput method for investigating the binding specificity of carbohydrate-binding proteins (lectins), antibodies, and other biomolecules to a wide range of glycans. acs.orgresearchgate.netfrontiersin.org In this technique, a library of different glycans is immobilized on a solid surface, such as a glass slide, and then incubated with a fluorescently labeled protein of interest. windows.net
The binding of proteins to this compound and related structures can be quantitatively assessed using this technology. For example, studies have utilized glycan arrays to characterize the binding preferences of galectins, a family of lectins that bind to β-galactosides. Galectin-8, for instance, has been shown to have a high affinity for 3'-O-sulfated or 3'-O-sialylated lactose (B1674315) and glycans containing the Lewis X epitope. oup.com The N-terminal carbohydrate recognition domain (CRD) of galectin-8 is primarily responsible for this interaction. oup.com
Glycan arrays can also reveal the fine specificity of binding, distinguishing between closely related glycan structures. escholarship.org This is crucial for understanding the biological recognition events mediated by the Lex antigen. The presentation of the glycan on the array can influence binding, and therefore, a variety of linkers and densities are often used to mimic the natural presentation on cell surfaces. acs.org The results from glycan array experiments provide valuable information on the potential biological partners of this compound and the structural requirements for these interactions.
Table 2: Example of Glycan Array Binding Data for Lex-Containing Glycans
| Binding Protein | Ligand on Array | Relative Binding Affinity | Key Findings | Reference |
| Galectin-8 (N-domain) | Lewis X-containing glycan | High | The N-terminal domain shows strong affinity for Lex structures. | oup.com |
| E-selectin | Sialyl-Lewisx-Lex | High | Binds well to both linear and tri-antennary N-glycans presenting SLex-Lex. | researchgate.net |
| Anti-CD15 Antibody | Lewis X | High | Recognizes the Lex epitope. | escholarship.org |
Fluorescent Labeling Techniques for Glycan Detection and Analysis (e.g., 2-AA, 2-AB)
Due to the lack of a strong chromophore, native glycans are difficult to detect using standard UV or fluorescence detectors. mac-mod.comthermofisher.com Fluorescent labeling of the reducing end of the glycan is a common strategy to enhance detection sensitivity in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). researchgate.netsigmaaldrich.com
Commonly used fluorescent labels include 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (B116534) (2-AB). sigmaaldrich.comludger.comludger.com The labeling process involves a reductive amination reaction where the primary amine of the fluorescent tag reacts with the aldehyde group of the open-ring form of the reducing sugar to form a Schiff base, which is then reduced to a stable secondary amine. sigmaaldrich.com This reaction is robust and results in negligible loss of sialic acids or fucose. sigmaaldrich.com
The resulting fluorescently labeled this compound can be detected at picomolar to femtomolar concentrations. sigmaaldrich.comqa-bio.com Labeled glycans can be separated by HPLC, often using HILIC, which provides excellent resolution of different glycan structures. mac-mod.com The fluorescence signal allows for accurate quantification of the glycan.
Furthermore, these fluorescent tags can also enhance the sensitivity of mass spectrometric detection. nih.gov For example, the 2-AB label has been shown to improve MS signal intensity. nih.gov Newer labeling reagents have been developed that offer even greater improvements in both fluorescence and mass spectrometry sensitivity. nih.gov
Table 3: Properties of Common Fluorescent Labels for Glycan Analysis
| Fluorescent Label | Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Advantages | Reference |
| 2-Aminobenzoic acid | 2-AA | ~250-320 | ~420-425 | Good fluorescence, suitable for electrophoresis due to negative charge. | researchgate.netsigmaaldrich.comludger.com |
| 2-Aminobenzamide | 2-AB | ~250-360 | ~425-428 | Widely used, stable, good for HPLC and enhances MS signal. | mac-mod.comsigmaaldrich.comludger.com |
Biotechnological Production and Engineering Strategies
Recombinant Glycosyltransferase Expression for Preparative Synthesis
The enzymatic synthesis of the Lex-lactose structure relies on glycosyltransferases, specifically fucosyltransferases, which catalyze the addition of a fucose sugar from a donor molecule to an acceptor. The synthesis of the Lewis X (Lex) structure (Galβ1-4(Fucα1-3)GlcNAc), a closely related and widely studied trisaccharide, provides a strong model for this compound production. oup.com The final step in its biosynthesis involves the transfer of a fucose residue to an N-acetyllactosamine (LacNAc) acceptor, a reaction catalyzed by an α1,3-fucosyltransferase (α1,3-FUT). oup.com
To achieve this on a preparative scale, the genes encoding these fucosyltransferases are cloned and expressed in host systems like Escherichia coli to generate large quantities of the enzyme. prospecbio.compnas.org For example, α1,3-fucosyltransferases from Helicobacter pylori have proven effective. pnas.org These recombinant enzymes demonstrate broad substrate tolerance and can be used in one-pot reactions to synthesize Lex and its derivatives. pnas.org In such a system, the fucosyltransferase catalyzes the transfer of fucose from the donor substrate, guanosine (B1672433) diphosphate-fucose (GDP-fucose), to the acceptor, producing the desired fucosylated oligosaccharide. pnas.org
Several human fucosyltransferases (FUTs) are also involved in creating Lewis structures. rndsystems.comrndsystems.com FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9 are α1,3/4 fucosyltransferases responsible for generating these structures. rndsystems.com Recombinant versions of these enzymes, such as FUT3 and FUT5, have been produced and their activity in synthesizing Lewis antigens has been characterized, demonstrating the feasibility of using these biocatalysts for targeted synthesis. rndsystems.comrndsystems.com
Table 1: Examples of Recombinant Fucosyltransferases for Lewis Antigen Synthesis
| Enzyme | Source Organism | Acceptor Substrate | Donor Substrate | Product |
| α1,3-Fucosyltransferase | Helicobacter pylori | N-acetyllactosamine (LacNAc) | GDP-fucose | Lewis x trisaccharide pnas.org |
| Fucosyltransferase 3 (FUT3) | Human | N-acetyllactosamine (LacNAc) | GDP-fucose | Lewis x trisaccharide rndsystems.com |
| Fucosyltransferase 9 (Fut9) | Mouse | Oligosaccharide & Glycolipid acceptors | GDP-fucose | Lewis x structure oup.com |
Genetically Engineered Host Cells for Oligosaccharide Fermentation (e.g., Escherichia coli, Yeast)
Whole-cell fermentation using genetically engineered microorganisms is a cost-effective alternative to in vitro enzymatic synthesis. Escherichia coli is a favored host due to its well-understood genetics and rapid growth. nih.gov For the production of fucosylated oligosaccharides like 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), which are structurally similar to this compound, E. coli has been extensively engineered. nih.govresearchgate.net
The general strategy involves several key modifications to the host cell:
Overexpression of Synthesis Pathways : Genes for the de novo synthesis of the GDP-L-fucose donor are overexpressed. google.com
Expression of Fucosyltransferases : A gene encoding a suitable fucosyltransferase, such as those from Helicobacter pylori, is introduced and expressed. researchgate.netgoogle.com
Elimination of Competing Pathways : Host genes that lead to the degradation of precursors (like GDP-mannose) or the final product are knocked out. For instance, deleting the lacZ gene, which encodes β-galactosidase, prevents the degradation of the lactose (B1674315) acceptor. nih.govgoogle.com
Using these strategies, researchers have achieved significant titers of fucosylated lactose. For example, engineered E. coli strains have produced 2'-FL at levels up to 66.80 g/L in fed-batch fermentation by optimizing the pathways for GDP-L-fucose availability and fucosylation activity. nih.gov Similar modular engineering approaches have yielded 3-FL concentrations of 12.43 g/L. researchgate.net These successes demonstrate the high potential of engineered E. coli as a cell factory for producing a variety of fucosylated oligosaccharides, including this compound, from inexpensive substrates like glycerol (B35011) and lactose. nih.govresearchgate.net
While E. coli is common, yeast such as Kluyveromyces lactis is also a valuable host, particularly in the dairy industry for processes involving lactose. nih.gov Its history of safe use in food applications makes it an attractive option for producing food-grade oligosaccharides. nih.gov
Table 2: Metabolic Engineering Strategies in E. coli for Fucosyllactose Production
| Engineering Strategy | Target Gene(s)/Pathway(s) | Purpose | Resulting Product | Reference |
| Pathway Co-expression | GDP-L-fucose biosynthesis genes, α-1,2-fucosyltransferase | Construct de novo synthesis pathway | 2'-Fucosyllactose | nih.gov |
| Gene Deletion | wcaJ, nudD, nudK | Increase availability of GDP-L-fucose and GDP-mannose | 2'-Fucosyllactose | nih.gov |
| Gene Deletion | lacZ (β-galactosidase) | Prevent degradation of lactose acceptor | 2'-Fucosyllactose | google.com |
| Regulator Overexpression | rcsA, rcsB | Enhance GDP-L-fucose formation | 2'-Fucosyllactose | nih.gov |
| Modular Optimization | Various fucosyltransferases (futA, futC), pathway inactivation | Screen for optimal enzymes and improve substrate pools | 2'-FL and 3-FL | researchgate.net |
Development of Engineered Glycosidases for Transglycosylation
An emerging strategy for synthesizing glycosidic bonds involves the use of glycosidases, enzymes that naturally hydrolyze these bonds. cas.cz Through protein engineering, the catalytic activity of a glycosidase can be shifted to favor synthesis (transglycosylation) over hydrolysis. cas.cz This approach is attractive because glycosidases are often more stable and can use cheaper donor substrates than the nucleotide-activated sugars required by glycosyltransferases. researchgate.netnih.gov
The process typically involves creating a "glycosynthase" by mutating the enzyme's catalytic nucleophile. cas.cz This disables the hydrolytic function while preserving the ability to transfer a sugar from an activated donor to an acceptor. cas.cz
In the context of fucosylation, α-L-fucosidases can be used for transglycosylation reactions. nih.govasm.org For example, α-L-fucosidases from Lactobacillus casei have been shown to efficiently synthesize specific fucosyl-disaccharides. nih.govasm.org While the hydrolytic activity of these enzymes can reduce yields, engineering efforts aim to minimize this side reaction and improve the transglycosylation potential. cas.cz Although the creation of a specific fucosynthase for this compound is a complex endeavor, the development of fucosidases with high transglycosylation activity represents a promising avenue for the efficient and economical synthesis of fucosylated oligosaccharides. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methodologies for identifying and characterizing Lex-lactose in complex biological matrices?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical. Ensure purity via elemental analysis and melting point determination. Experimental protocols should align with guidelines for new compound characterization .
Q. How can researchers design experiments to study this compound’s enzymatic interactions (e.g., with lactases)?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten kinetics) using spectrophotometry to monitor substrate depletion. Include controls with known inhibitors (e.g., galactose) and validate results via triplicate trials. Document reaction conditions (pH, temperature) meticulously to ensure reproducibility .
Q. What statistical approaches are recommended for analyzing variability in this compound synthesis yields?
- Methodological Answer : Apply ANOVA to compare yields across experimental conditions (e.g., temperature, catalyst type). Use regression analysis to identify correlations between variables. Report confidence intervals and p-values to quantify significance. Data should be visualized using box plots or scatter diagrams .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct systematic stability studies using controlled buffered solutions (pH 2–9). Employ differential scanning calorimetry (DSC) to monitor thermal degradation and validate results with accelerated aging tests. Cross-reference findings with prior literature to identify methodological discrepancies (e.g., buffer composition differences) .
Q. What strategies optimize the regioselective synthesis of this compound derivatives for glycobiology studies?
- Methodological Answer : Use protecting-group chemistry (e.g., acetyl or benzyl groups) to direct reactivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., Lewis acids). Compare synthetic routes using green chemistry metrics (atom economy, E-factor) to enhance sustainability .
Q. How can computational modeling (e.g., molecular dynamics) predict this compound’s binding affinity to lectins?
- Methodological Answer : Apply docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) to model interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Calibrate force fields using experimental crystallographic data to improve accuracy .
Q. What experimental designs address low reproducibility in this compound’s crystallographic data?
- Methodological Answer : Standardize crystallization conditions (solvent ratios, evaporation rates) and use high-purity reagents. Employ single-crystal X-ray diffraction with multiple crystals to assess consistency. Publish raw diffraction data in supplementary materials for peer validation .
Methodological Best Practices
- Literature Gaps : Prioritize citations from peer-reviewed journals (avoiding non-academic sources) and use tools like SciFinder or Reaxys to track synthetic protocols .
- Data Transparency : Share raw datasets, spectra, and computational scripts via repositories like Zenodo or institutional databases to facilitate replication .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for compound characterization (e.g., Beilstein Journal’s requirements for new compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
